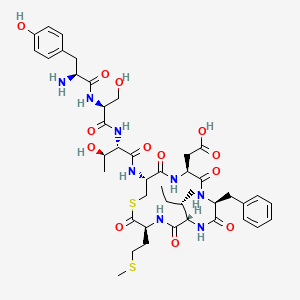
Autoinducing Peptide I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autoinducing Peptide I is a cyclic octapeptide produced by the bacterium Staphylococcus aureus. It plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density. This peptide contains a high-energy thiolactone linkage, which is essential for its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .
化学反应分析
Types of Reactions
Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .
Common Reagents and Conditions
The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .
Major Products Formed
The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .
科学研究应用
Autoinducing Peptide I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying thiolactone chemistry and peptide cyclization reactions.
Biology: It plays a crucial role in understanding bacterial communication and quorum sensing mechanisms.
Industry: It is used in the development of biosensors and other biotechnological applications.
作用机制
Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .
相似化合物的比较
Autoinducing Peptide I is unique among quorum sensing peptides due to its thiolactone linkage. Similar compounds include other autoinducing peptides produced by different strains of Staphylococcus aureus, as well as acyl-homoserine lactones produced by Gram-negative bacteria . These compounds share the common feature of being involved in quorum sensing but differ in their chemical structures and specific biological activities .
List of Similar Compounds
- Autoinducing Peptide II
- Autoinducing Peptide III
- Acyl-homoserine lactones
- Competence-Stimulating Peptides
属性
分子式 |
C43H60N8O13S2 |
|---|---|
分子量 |
961.1 g/mol |
IUPAC 名称 |
2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |
InChI |
InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI 键 |
QPIROHVZMLYRNN-YRNJLPRFSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



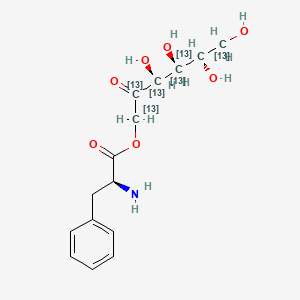
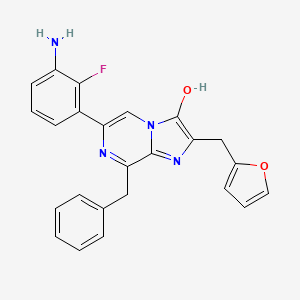
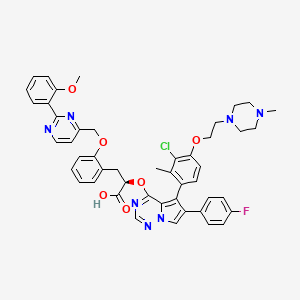
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
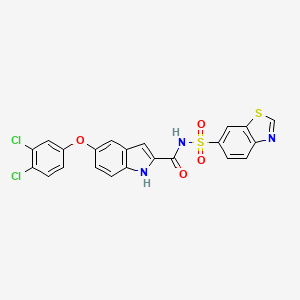
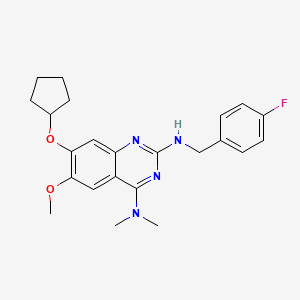
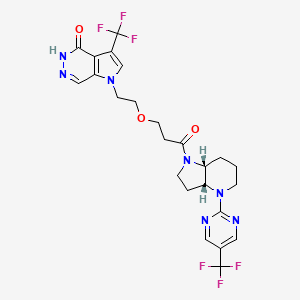
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

